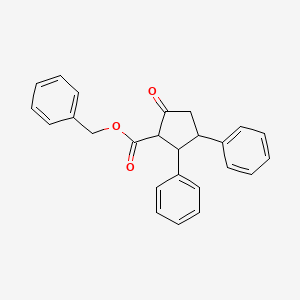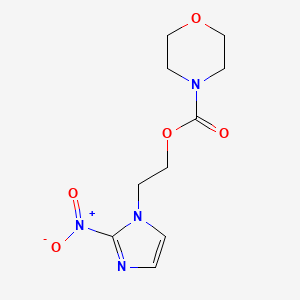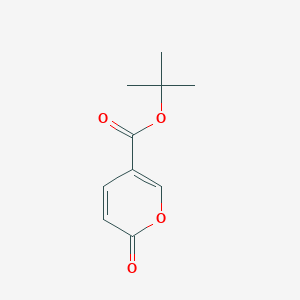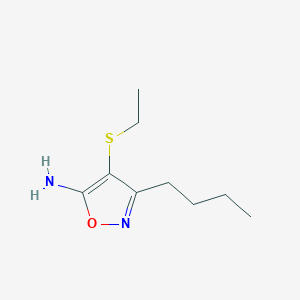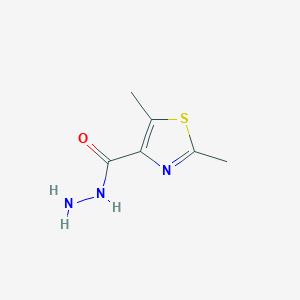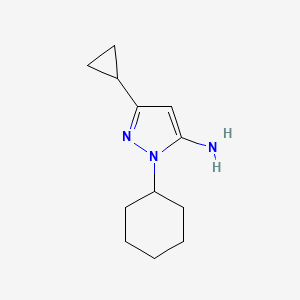
1-cyclohexyl-3-cyclopropyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-3-cyclopropyl-1H-pyrazol-5-amine is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This specific compound is characterized by the presence of a cyclohexyl group and a cyclopropyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-cyclopropyl-1H-pyrazol-5-amine typically involves the reaction of cyclohexyl hydrazine with cyclopropyl ketone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and advanced purification techniques are often employed to enhance the overall process.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-cyclopropyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
1-cyclohexyl-3-cyclopropyl-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-cyclopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-1H-pyrazol-5-amine: Similar structure but lacks the cyclopropyl group.
3-Amino-5-cyclopropyl-1H-pyrazole: Similar structure but lacks the cyclohexyl group.
5-Cyclopropyl-1H-pyrazol-3-amine: Similar structure but different positioning of the amino group.
Uniqueness
1-cyclohexyl-3-cyclopropyl-1H-pyrazol-5-amine is unique due to the presence of both cyclohexyl and cyclopropyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-cyclohexyl-5-cyclopropylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N3/c13-12-8-11(9-6-7-9)14-15(12)10-4-2-1-3-5-10/h8-10H,1-7,13H2 |
InChI Key |
BTMYDHIUTVCHCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=CC(=N2)C3CC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


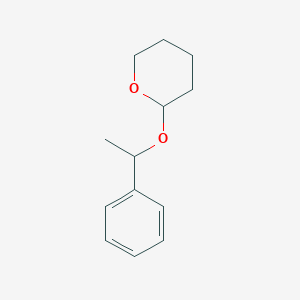


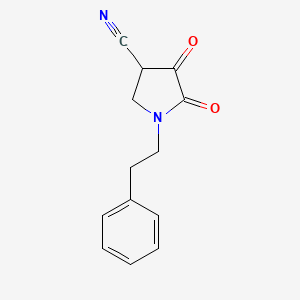
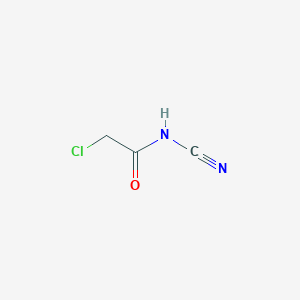
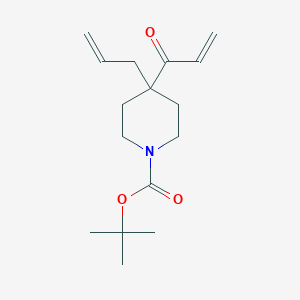
![Methyl 6-nitrobenzo[d]thiazole-2-carboxylate](/img/structure/B13987376.png)
